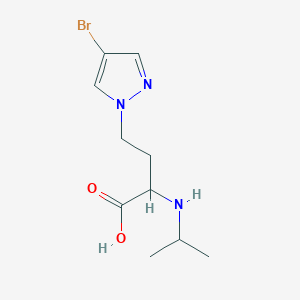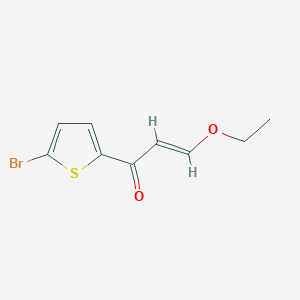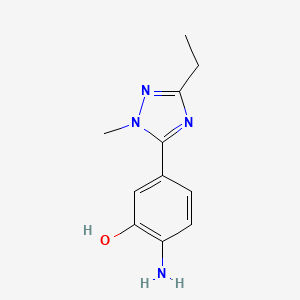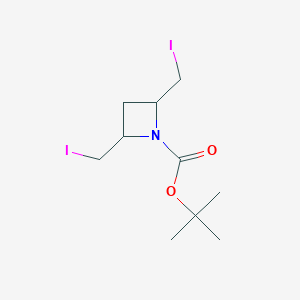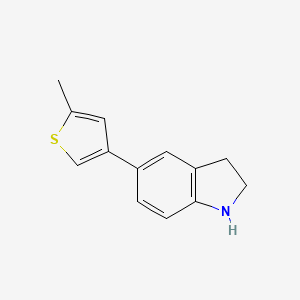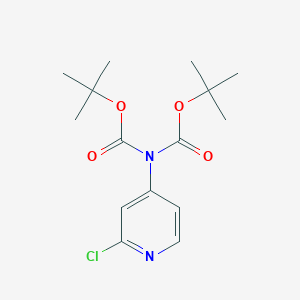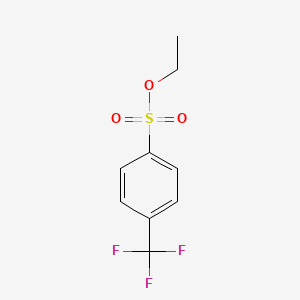
Ethyl 4-(trifluoromethyl)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(trifluoromethyl)benzenesulfonate is an organic compound with the molecular formula C₉H₉F₃O₃S. It is a derivative of benzenesulfonic acid, where the hydrogen atom on the sulfonic acid group is replaced by an ethyl group, and a trifluoromethyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(trifluoromethyl)benzenesulfonate can be synthesized through a multi-step process. One common method involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(trifluoromethyl)benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzenesulfonates.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding alcohols.
Applications De Recherche Scientifique
Ethyl 4-(trifluoromethyl)benzenesulfonate is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a precursor for other functionalized compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-(trifluoromethyl)benzenesulfonate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations. The sulfonate ester group acts as a good leaving group, facilitating nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(trifluoromethyl)benzoate
- Ethyl 4-(trifluoromethyl)benzoylacetate
- Ethyl 4-(trifluoromethyl)phenylacetate
Uniqueness
Ethyl 4-(trifluoromethyl)benzenesulfonate is unique due to the presence of both the trifluoromethyl group and the sulfonate ester group. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not commonly found in other similar compounds .
Propriétés
Formule moléculaire |
C9H9F3O3S |
|---|---|
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
ethyl 4-(trifluoromethyl)benzenesulfonate |
InChI |
InChI=1S/C9H9F3O3S/c1-2-15-16(13,14)8-5-3-7(4-6-8)9(10,11)12/h3-6H,2H2,1H3 |
Clé InChI |
BIVDDFZOCLSYAV-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


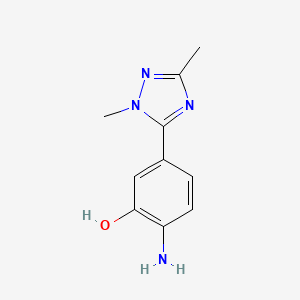
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)


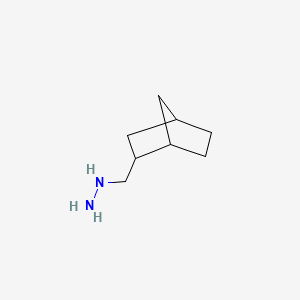
![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)


